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Compound of Interest

Compound Name: Fenspiride-d5

Cat. No.: B3025718

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fenspiride-d5, the deuterated
analog of the anti-inflammatory and bronchodilator agent, Fenspiride. The document details the
chemical structure of Fenspiride-d5 and outlines a scientifically plausible, multi-step synthetic
pathway. This proposed synthesis is based on established chemical principles and draws from
existing literature on the synthesis of Fenspiride and related deuterated compounds. Detailed
experimental protocols for key reaction steps are provided, along with a summary of expected
guantitative data. Visualizations of the chemical structure and the synthetic workflow are
included to facilitate understanding. This guide is intended to serve as a valuable resource for
researchers and professionals involved in the fields of medicinal chemistry, drug metabolism
studies, and pharmaceutical development.

Chemical Structure

Fenspiride-d5 is an isotopologue of Fenspiride in which five hydrogen atoms on the phenyl
ring of the phenethyl moiety are replaced with deuterium atoms. This isotopic labeling is
particularly useful in pharmacokinetic and metabolic studies, allowing for the differentiation and
quantification of the drug and its metabolites using mass spectrometry.

The core structure of Fenspiride consists of an oxazolidinone ring spiro-fused to a piperidine
ring, which is N-substituted with a phenethyl group.
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Chemical Name: 8-(2-phenylethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one Chemical
Formula: CisH1sDsN202 Molecular Weight: 265.39 g/mol

Below is a diagram of the chemical structure of Fenspiride-d>5.

Caption: Chemical structure of Fenspiride-d5.

Proposed Synthesis of Fenspiride-d5

A viable synthetic route to Fenspiride-d5 involves the preparation of a deuterated phenethyl
precursor followed by its coupling to a piperidone derivative and subsequent formation of the
oxazolidinone ring. The following multi-step synthesis is proposed based on established
methodologies.

Synthesis Workflow

The overall proposed synthetic workflow for Fenspiride-d5 is depicted below.
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Caption: Proposed synthesis workflow for Fenspiride-d5.
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Experimental Protocols (Proposed)

The following are detailed, scientifically plausible experimental protocols for the key steps in

the proposed synthesis of Fenspiride-d5. These protocols are based on analogous reactions

found in the scientific literature.

Step 1: Synthesis of Bromobenzene-d5

Reaction: Electrophilic aromatic substitution (bromination) of benzene-d6.

Procedure:

To a solution of benzene-d6 (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride) at 0 °C,
add iron(lll) bromide (FeBrs, 0.1 eq) as a catalyst.

Slowly add bromine (Brz, 1.1 eq) dropwise to the reaction mixture while maintaining the
temperature at 0-5 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-
4 hours, monitoring the reaction progress by GC-MS.

Upon completion, quench the reaction by carefully adding water.

Separate the organic layer, wash with aqueous sodium bisulfite solution to remove excess
bromine, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by distillation to afford bromobenzene-d5.

Step 2: Synthesis of 2-Phenylethanol-d5

Reaction: Grignard reaction of bromobenzene-d5 with ethylene oxide.

Procedure:

Prepare the Grignard reagent by adding a solution of bromobenzene-d5 (1.0 eq) in
anhydrous tetrahydrofuran (THF) to a suspension of magnesium turnings (1.1 eq) in
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anhydrous THF under an inert atmosphere (e.g., argon).

e Once the Grignard reagent formation is complete, cool the solution to -78 °C.

e Slowly bubble ethylene oxide gas through the Grignard solution.

 After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
e Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
o Extract the aqueous layer with diethyl ether.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 2-phenylethanol-d5.

Step 3: Synthesis of 2-Phenylethyl-d5 bromide

Reaction: Nucleophilic substitution of the hydroxyl group of 2-phenylethanol-d5 with bromide.

Procedure:

To a solution of 2-phenylethanol-d5 (1.0 eq) in an appropriate solvent such as
dichloromethane at 0 °C, add phosphorus tribromide (PBrs, 0.4 eq) dropwise.

 Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
e Monitor the reaction by TLC or GC-MS.
e Upon completion, carefully pour the reaction mixture onto ice-water.

o Separate the organic layer, wash with saturated sodium bicarbonate solution and then with
brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain 2-phenylethyl-d5 bromide.

Step 4: Synthesis of 1-(2-Phenylethyl-d5)-4-piperidone
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Reaction: N-alkylation of 4-piperidone with 2-phenylethyl-d5 bromide.

Procedure:

To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a suitable solvent like
acetonitrile or DMF, add a base such as potassium carbonate (2.5 eq).

Add 2-phenylethyl-d5 bromide (1.1 eq) to the mixture.

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by LC-
MS.

After completion, cool the reaction to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water
and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude
product.

Purify by column chromatography on silica gel to afford 1-(2-phenylethyl-d5)-4-piperidone.

Step 5 & 6: Synthesis of Fenspiride-d5 via Nitro-aldol
Condensation and Subsequent Cyclization

Reaction: A two-step sequence involving a Henry (nitro-aldol) reaction followed by reduction

and cyclization.

Procedure:

Nitro-aldol Condensation: To a solution of 1-(2-phenylethyl-d5)-4-piperidone (1.0 eq) and
nitromethane (1.5 eq) in methanol, add a catalytic amount of a base like sodium methoxide
at 0 °C. Stir the reaction at room temperature for 24-48 hours. Neutralize the reaction with a
mild acid and concentrate to obtain the crude nitro-alcohol intermediate.
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e Reduction and Cyclization: Dissolve the crude nitro-alcohol in a suitable solvent like
methanol. Add a reducing agent such as Raney nickel or palladium on carbon. Hydrogenate
the mixture under a hydrogen atmosphere. After the reduction of the nitro group to an amine
is complete, the cyclization to form the oxazolidinone ring can be induced by heating or by
the addition of a carbonyl source like diethyl carbonate. Purify the final product by
recrystallization or column chromatography to yield Fenspiride-d5.

Quantitative Data

The following table summarizes representative quantitative data for the proposed synthesis of
Fenspiride-d5. It is important to note that the yields and isotopic purity for the deuterated steps
are based on literature values for analogous reactions and may vary depending on the specific

reaction conditions.
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Step

Reactant(s)

Product

Representat
ive Yield
(%)

Isotopic
Purity
(atom % D)

Referencel
Notes

1.

Bromination

Benzene-d6

Bromobenze
ne-d5

70-80

>99

Based on
standard
bromination
of benzene.
Isotopic purity
is for
commercially
available
starting
material.[1][2]

[3]

2. Grignard

Reaction

Bromobenze
ne-d>5,
Ethylene

oxide

2-

Phenylethano

[-d5

60-70

>99

Yields for
Grignard
reactions with
ethylene
oxide can
vary. Isotopic
integrity is
expected to
be

maintained.

3.

Bromination

2-
Phenylethano
[-d5

2_
Phenylethyl-
d5 bromide

80-90

>99

Standard
conversion of
alcohols to
bromides with
PBrs.

4. N-
Alkylation

4-Piperidone,
2-
Phenylethyl-
d5 bromide

1-(2-
Phenylethyl-
d5)-4-

piperidone

60-75

>99

Based on
reported
yields for N-
alkylation of

4-piperidone
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BENCHE

derivatives.[4]

[5]

Based on
1-(2- literature for
5 & 6. Nitro- Phenylethyl- the synthesis
. 50-65 (over o
aldol & d5)-4- Fenspiride-d5 >99 of Fenspiride
o o two steps) )
Cyclization piperidone, using the
Nitromethane nitro-aldol
approach.
Calculated
Overall (from . )
Benzene-d6 Fenspiride-d5  ~10-20 >99 cumulative
Benzene-d6) )
yield.
Conclusion

This technical guide provides a detailed and scientifically grounded resource on the chemical
structure and a plausible synthetic route for Fenspiride-d5. The proposed synthesis leverages
well-established chemical transformations and provides a clear pathway for the preparation of
this important deuterated standard. The included experimental protocols and quantitative data
serve as a practical starting point for researchers and drug development professionals. The
visualizations of the chemical structure and synthetic workflow are intended to enhance the
understanding of this isotopically labeled compound. Further optimization of the proposed
synthetic steps may be necessary to achieve higher yields and purity in a laboratory or
industrial setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Fenspiride-d5: A Technical Guide to its Chemical
Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025718#fenspiride-d5-chemical-structure-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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